The Enigmatic Building Block: A Technical Guide to 3,5-Dichloro-2-fluoroanisole
The Enigmatic Building Block: A Technical Guide to 3,5-Dichloro-2-fluoroanisole
Introduction: Navigating the Data Void
In the landscape of synthetic chemistry and drug discovery, substituted anisoles are fundamental scaffolds. Their unique electronic and conformational properties make them invaluable starting materials for complex molecular architectures. This guide focuses on a specific, yet sparsely documented, member of this family: 3,5-Dichloro-2-fluoroanisole . A thorough review of current chemical literature and supplier databases reveals a significant lack of specific experimental data for this exact substitution pattern. This guide, therefore, adopts a dual approach. It will define the theoretical chemical identity of 3,5-Dichloro-2-fluoroanisole while systematically drawing upon empirical data from its close structural isomers and analogues. By providing this comparative context, we aim to offer researchers and drug development professionals a robust framework for understanding its predicted properties and potential applications.
Section 1: Chemical Identity and Nomenclature
Defining a molecule begins with its unambiguous identification. While a dedicated CAS number for 3,5-Dichloro-2-fluoroanisole is not indexed in major chemical databases, its structure can be precisely defined through systematic nomenclature.
-
IUPAC Name: 1,3-dichloro-2-fluoro-5-methoxybenzene
-
Synonyms: 3,5-dichloro-2-fluoro-anisole; 2,4-dichloro-6-fluoroanisole (less common)
-
Molecular Formula: C₇H₅Cl₂FO
-
Molecular Weight: 195.02 g/mol
-
InChI Key: A theoretical InChIKey can be generated based on the structure for database searching and structural comparison.
Section 2: Physicochemical Properties - An Inferential Analysis
The absence of direct experimental data necessitates a predictive approach to the physicochemical properties of 3,5-Dichloro-2-fluoroanisole. The following table summarizes these predicted values alongside the known properties of structurally related compounds, providing a scientifically grounded basis for estimation.
| Property | 3,5-Dichloro-2-fluoroanisole (Predicted/Theoretical) | 3,5-Dichloroanisole[1][2][3][4] | 3,5-Difluoroanisole[5] | 1,3-Dichloro-2-methoxybenzene[6] |
| CAS Number | Not Available | 33719-74-3[1][2][3][4] | 93343-10-3[5] | 1984-65-2[6] |
| Appearance | Predicted: Colorless to light yellow solid or liquid | White crystalline powder[7] | Colorless liquid | Yellow transparent liquid[6] |
| Melting Point | Predicted: 25-45 °C | 39-41 °C[1] | Not Available | 10-11 °C[6] |
| Boiling Point | Predicted: ~210-230 °C at 760 mmHg | Not Available | Not Available | ~117 °C[6] |
| Density | Predicted: ~1.4-1.5 g/cm³ | Not Available | Not Available | 1.29 g/cm³[6] |
| Solubility | Predicted: Insoluble in water; soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) | Insoluble in water | Not Available | Not Available |
| Flash Point | Predicted: >100 °C | 106 °C[1][2] | Not Available | 91 °C[6] |
The introduction of the ortho-fluorine atom relative to the methoxy group is expected to influence the molecule's dipole moment and crystal packing, likely resulting in a melting point within the range of its dichloro- and difluoro- analogues.
Section 3: Molecular Structure and Conformational Analysis
The structure of 3,5-Dichloro-2-fluoroanisole is characterized by a benzene ring substituted with two chlorine atoms in a meta relationship to each other, a fluorine atom ortho to one chlorine and the methoxy group, and a methoxy group. The steric and electronic interplay between these substituents dictates the molecule's reactivity and conformation.
The electronegative fluorine atom adjacent to the methoxy group will likely influence the orientation of the methyl group. Anisoles typically exhibit a preferred planar conformation with the methyl group either syn or anti to a given substituent. In this case, the compact nature of the fluorine atom may allow for a conformation where the methyl group is oriented away from the halogenated side of the ring to minimize steric hindrance.
Caption: 2D structure of 3,5-Dichloro-2-fluoroanisole.
Section 4: Proposed Synthetic Methodologies
While no specific synthesis for 3,5-Dichloro-2-fluoroanisole is published, a logical and efficient route can be designed based on established organohalogen chemistry. A plausible approach would involve the selective halogenation and subsequent methylation of a suitable precursor.
Workflow: Synthesis via Diazotization and Sandmeyer-type Reaction
This proposed pathway leverages the controlled introduction of halogen substituents onto an aniline precursor.
Caption: Proposed synthetic workflow for 3,5-Dichloro-2-fluoroanisole.
Experimental Protocol: Williamson Ether Synthesis (Step 6)
This protocol outlines the final methylation step, a critical and high-yielding transformation in anisole synthesis.
-
Reaction Setup: To a solution of 3,5-Dichloro-2-fluorophenol (1.0 eq) in anhydrous acetone (10 mL per 1 g of phenol) in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Reagent Addition: Add methyl iodide (CH₃I, 1.5 eq) dropwise to the stirred suspension at room temperature.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 3,5-Dichloro-2-fluoroanisole.
Causality Note: The use of a polar aprotic solvent like acetone facilitates the Sₙ2 reaction, while the excess potassium carbonate acts as a base to deprotonate the phenol and neutralize the HI byproduct. Methyl iodide is a highly effective methylating agent for this transformation.
Section 5: Relevance and Applications in Drug Development
The incorporation of fluorine and chlorine atoms into aromatic scaffolds is a cornerstone of modern medicinal chemistry. These halogens can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties.
-
Metabolic Stability: The C-F bond is exceptionally strong, and its introduction can block sites of metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate.
-
Lipophilicity and Permeability: Halogens increase a molecule's lipophilicity (logP), which can enhance membrane permeability and target engagement. The specific combination of two chlorines and one fluorine allows for fine-tuning of this property.
-
Binding Interactions: Fluorine can act as a weak hydrogen bond acceptor and can engage in favorable orthogonal multipolar interactions with protein targets. Chlorine atoms can also participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity and selectivity.
Given these principles, 3,5-Dichloro-2-fluoroanisole represents a valuable, albeit currently underutilized, building block for generating novel chemical entities with potentially enhanced drug-like properties.
Section 6: Safety and Handling
While no specific Material Safety Data Sheet (MSDS) exists for 3,5-Dichloro-2-fluoroanisole, a conservative approach to safety should be adopted based on data for related halogenated anisoles.
-
Hazard Classification (Predicted): Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat. Handle only in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Incompatible Materials: Strong oxidizing agents.
Section 7: Predicted Spectral Data
Spectroscopic analysis is essential for structural confirmation. The following are predicted key signals for 3,5-Dichloro-2-fluoroanisole.
-
¹H NMR:
-
~3.9 ppm (singlet, 3H): The protons of the methoxy (-OCH₃) group.
-
~6.8-7.2 ppm (doublet of doublets, 1H & doublet, 1H): Two distinct signals for the two aromatic protons. The proton at C6 will be split by the adjacent proton at C4 and the fluorine at C2. The proton at C4 will be split by the proton at C6.
-
-
¹³C NMR:
-
Seven distinct signals are expected: one for the methoxy carbon and six for the aromatic carbons, each with a unique chemical shift due to the different electronic environments created by the halogen substituents. The carbons bonded to fluorine will show characteristic splitting (large ¹JCF coupling).
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would appear at m/z = 194, with a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms.
-
This in-depth guide provides a comprehensive theoretical and comparative analysis of 3,5-Dichloro-2-fluoroanisole. While experimental data remains elusive, the principles and predictions outlined here offer a solid foundation for researchers and scientists to understand, synthesize, and potentially utilize this enigmatic chemical building block in their future research endeavors.
References
-
PubChem. (n.d.). 1,3-Dichloro-2-methoxy-5-(trifluoromethyl)benzene. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
-
PubChem. (n.d.). 1,3-Dichloro-5-(trifluoromethyl)benzene. Retrieved from [Link]
- Google Patents. (n.d.). Process for synthesizing 2,3-difluoroaniline.
-
PubChem. (n.d.). 3,5-Dichloroanisole. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 1,3-Dichloro-2-Methoxybenzene: Properties and Applications. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Difluoroanisole. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene,1,3-dichloro-5-fluoro- (CAS 1435-46-7). Retrieved from [Link]
-
Haz-Map. (n.d.). 3,5-Dichloroanisole. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,5-Dichloroanisole. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing p-fluoro anisole.
Sources
- 1. 3,5-二氯苯甲醚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3,5-ジクロロアニソール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3,5-Dichloroanisole | C7H6Cl2O | CID 36588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Dichloroanisole | CAS 33719-74-3 | LGC Standards [lgcstandards.com]
- 5. 3,5-Difluoroanisole | C7H6F2O | CID 2724518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. innospk.com [innospk.com]
- 7. 3,5-Dichloroanisole - Hazardous Agents | Haz-Map [haz-map.com]
